1-(1-Phenylethyl)-1H-pyrazol-4-amine

Descripción general

Descripción

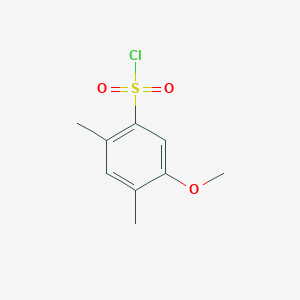

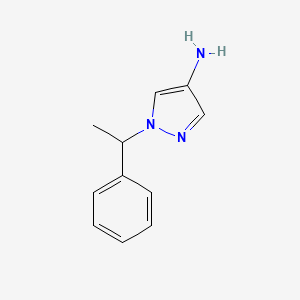

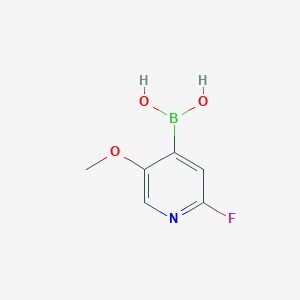

“1-(1-Phenylethyl)-1H-pyrazol-4-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of “1-(1-Phenylethyl)-1H-pyrazol-4-amine” would consist of a pyrazole ring attached to a phenylethyl group. The exact structure would depend on the positions of these groups .

Chemical Reactions Analysis

Amines, like “1-(1-Phenylethyl)-1H-pyrazol-4-amine”, are known to undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Phenylethyl)-1H-pyrazol-4-amine” would depend on its exact structure. Amines generally have a trigonal pyramidal shape around the nitrogen atom and can participate in hydrogen bonding .

Aplicaciones Científicas De Investigación

1. Synthetic Application of Enantiomeric 1-Phenylethylamine

- Application Summary : α-PEA is used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products. Chiral ligands with α-PEA moieties were applied in asymmetric reactions, and effective modular chiral organocatalysts were constructed with α-PEA fragments and used in important synthetic reactions .

- Methods : The synthesis of α-PEA and its derivatives, as well as their applications in the resolution of other compounds, were discussed .

- Results : New developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) reported in the last decade have been reviewed .

2. Enantioselective Separation of Racemic (R,S)-1-Phenylethanol

- Application Summary : Enantioselective biotransformations of (R,S)-1-phenylethanol were performed with the use of various catalytic systems containing ionic liquids and n-heptane or toluene as a reaction medium, vinyl acetate or isopropenyl acetate as an acetylating agent, and lipases from Burkholderia cepacia or Candida rugosa .

- Methods : The use of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM][BF4] allows obtaining enantiomerically pure 1-phenylethyl acetate .

- Results : The conducted studies proved that the use of Burkholderia cepacia lipase, vinyl acetate, and n-heptane with [EMIM][BF4] allows obtaining enantiomerically pure 1-phenylethyl acetate, with the enantiomeric excess of products ee p = 98.9%, conversion c = 40.1%, and high value of enantioselectivity E > 200 .

3. Resolution of 1-Phenylethylamine

- Application Summary : L-malic acid is used to resolve 1-Phenylethylamine, a versatile resolving agent in its own right. The dextrorotatory enantiomer crystallizes with the malate, leaving the levorotatory form in solution .

- Methods : The resolution process involves the use of L-malic acid and the formation of crystalline complexes .

- Results : The dextrorotatory enantiomer of 1-Phenylethylamine is obtained in crystalline form, while the levorotatory form remains in solution .

4. Enzymatic Methods for the Kinetic Resolution of Racemic α-PEA

- Application Summary : Recent reports have highlighted enzymatic methods for the kinetic resolution of racemic α-PEA .

- Methods : These methods involve the use of 2-alkoxyacetate esters as particularly useful acylating reagents .

- Results : The enzymatic methods have been found to be effective for the kinetic resolution of racemic α-PEA .

5. Preparation of 1-Phenylethylamine

- Application Summary : 1-Phenylethylamine may be prepared by the reductive amination of acetophenone . This primary amine is often used in chiral resolutions .

- Methods : The preparation process involves the reductive amination of acetophenone .

- Results : The product of this reaction is 1-Phenylethylamine .

6. Kinetic Resolution of Racemic α-PEA

- Application Summary : Recent reports have highlighted enzymatic methods for the kinetic resolution of racemic α-PEA .

- Methods : These methods involve the use of 2-alkoxyacetate esters as particularly useful acylating reagents .

- Results : The enzymatic methods have been found to be effective for the kinetic resolution of racemic α-PEA .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1-phenylethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-11(12)7-13-14/h2-9H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGCAKGDLZOKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Phenylethyl)-1H-pyrazol-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)

![1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1443132.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)

![Ethyl 1-thia-4-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B1443134.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)sulfonyl]piperazine](/img/structure/B1443137.png)

![1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one](/img/structure/B1443142.png)